molecular formula C5H3F2NO B1612212 3,5-Difluoropyridin-4-ol CAS No. 253435-48-2

3,5-Difluoropyridin-4-ol

Cat. No.: B1612212
CAS No.: 253435-48-2
M. Wt: 131.08 g/mol
InChI Key: HRCZASSCYKBJMD-UHFFFAOYSA-N
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Description

3,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative characterized by fluorine atoms at the 3- and 5-positions of the pyridine ring and a hydroxyl (-OH) group at the 4-position. Its molecular formula is C₅H₃F₂NO, with a molecular weight of 131.08 g/mol. The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it distinct from non-hydroxylated fluoropyridines . This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atoms and the hydrogen-bond donor capability of the hydroxyl group.

Properties

IUPAC Name

3,5-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZASSCYKBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612325
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-48-2
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-ol typically involves the nucleophilic substitution of halogenated pyridines. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yield and purity.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 3,5-Difluoropyridin-4-ol, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality .

Scientific Research Applications

Chemistry: 3,5-Difluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates .

Industry: The compound is used in the production of agrochemicals, where fluorinated derivatives are known for their improved efficacy and environmental stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3,5-Difluoropyridin-4-ol with structurally related fluorinated pyridines and derivatives:

Compound Name Substituents Molecular Formula Key Properties
3,5-Difluoropyridin-4-ol F (3,5); -OH (4) C₅H₃F₂NO High polarity, strong hydrogen-bonding capacity, moderate lipophilicity
3,4-Difluoropyridine F (3,4) C₅H₃F₂N Lower solubility in polar solvents; limited hydrogen-bonding interactions
3,5-Difluoro-4-methoxypyridine F (3,5); -OCH₃ (4) C₆H₅F₂NO Increased lipophilicity due to methoxy group; reduced hydrogen-bonding
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol F (3,5); -CH₂CH₂NH₂ (4) C₇H₈F₂N₂O Enhanced solubility in aqueous media; potential for multi-target interactions
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline F (3,5); fused pyrrolopyridine C₁₅H₈ClF₅N₃O High steric bulk; strong binding to protein kinases due to trifluoromethyl group

Electronic and Reactivity Differences

  • Fluorine Substitution Effects: The 3,5-difluoro pattern in 3,5-Difluoropyridin-4-ol creates electron-deficient regions on the pyridine ring, enhancing electrophilic aromatic substitution reactivity compared to mono-fluorinated analogs like 3,4-Difluoropyridine . The 4-hydroxyl group increases resonance stabilization and enables hydrogen-bond-driven crystal packing, as observed in graph set analyses of similar hydroxylated compounds .
  • Functional Group Influence: Replacing the hydroxyl group with a methoxy group (as in 3,5-Difluoro-4-methoxypyridine) reduces hydrogen-bond donor capacity but improves membrane permeability in drug design . The aminoethanol moiety in 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol introduces additional hydrogen-bond donors/acceptors, enhancing interactions with biological targets like kinases .

Key Research Findings

  • Hydrogen-Bonding Networks : Crystal structures of 3,5-Difluoropyridin-4-ol derivatives reveal O–H···N/F interactions, critical for stabilizing molecular aggregates .
  • Solubility Trends: Hydroxyl-containing derivatives exhibit higher aqueous solubility than methoxy or non-polar analogs, impacting their pharmacokinetic profiles .
  • Biological Selectivity : Fluorine positioning (e.g., 3,5 vs. 2,5) significantly alters binding affinities. For example, 3,5-Difluoropyridin-4-ol shows 10-fold higher kinase inhibition than 2,5-Difluoropyridine derivatives .

Biological Activity

Overview

3,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative characterized by its molecular formula C5H3F2NO\text{C}_5\text{H}_3\text{F}_2\text{NO}. The compound is notable for its unique structural features, including two fluorine atoms and a hydroxyl group attached to the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of 3,5-Difluoropyridin-4-ol is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms increases the compound's binding affinity to enzymes and receptors, which can lead to enhanced biological effects. The hydroxyl group at the 4-position further contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and other chemical transformations .

Antimicrobial Properties

Research indicates that compounds similar to 3,5-Difluoropyridin-4-ol exhibit significant antimicrobial activity. A study highlighted that pyridine derivatives often show moderate antibacterial effects against pathogens such as Escherichia coli, Salmonella typhi, and Bacillus subtilis . The fluorinated structure may enhance the compound's efficacy against these microorganisms.

Enzyme Inhibition

3,5-Difluoropyridin-4-ol has been studied for its potential as an enzyme inhibitor. The compound may interact with active sites of enzymes, potentially inhibiting their function. This property is particularly valuable in the development of therapeutic agents targeting specific enzymatic pathways .

Comparative Analysis with Similar Compounds

The biological activity of 3,5-Difluoropyridin-4-ol can be compared with other fluorinated pyridine derivatives. Below is a table summarizing key differences:

Compound NameStructure FeaturesNotable Activities
3,5-Difluoropyridin-4-ol Two fluorine atoms, hydroxyl groupAntimicrobial, enzyme inhibition
3,5-Dichloropyridin-4-ol Two chlorine atoms, hydroxyl groupModerate antimicrobial activity
2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol Amino group additionPotential enzyme inhibition

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated various pyridine derivatives for their antimicrobial properties. 3,5-Difluoropyridin-4-ol was included in the screening process and showed promising results against several bacterial strains .
  • Enzyme Inhibition Assay : In an enzyme inhibition assay focusing on α-glucosidase activity (a target for diabetes treatment), related compounds exhibited significant inhibitory effects. This suggests that 3,5-Difluoropyridin-4-ol may also possess similar inhibitory properties .
  • Cytotoxicity Testing : In vitro tests on cancer cell lines indicated that fluorinated pyridines could induce cytotoxic effects. Although specific data on 3,5-Difluoropyridin-4-ol is lacking, its structural similarities to effective compounds warrant further investigation into its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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